molecular formula C21H19ClN2OS B2434593 1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223951-25-4

1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2434593
CAS No.: 1223951-25-4
M. Wt: 382.91
InChI Key: ZPQUTMXTUGINRM-UHFFFAOYSA-N
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Description

1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[45]dec-3-ene-2-thione is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the benzoyl group: This step may involve the acylation of the spirocyclic intermediate using benzoyl chloride in the presence of a base such as pyridine.

    Introduction of the chlorophenyl group: This can be done through a substitution reaction using 3-chlorophenyl magnesium bromide or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, Grignard reagents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure may confer unique binding properties, enhancing its efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione: Lacks the chlorophenyl group, which may affect its reactivity and applications.

    1-Benzoyl-3-(4-chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione: Similar structure but with the chlorine atom in a different position, potentially altering its chemical properties.

Uniqueness

1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is unique due to the specific positioning of the chlorophenyl group, which may influence its reactivity and interactions with other molecules. This can result in distinct pharmacological or material properties compared to similar compounds.

Properties

IUPAC Name

[2-(3-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2OS/c22-17-11-7-10-16(14-17)18-20(26)24(19(25)15-8-3-1-4-9-15)21(23-18)12-5-2-6-13-21/h1,3-4,7-11,14H,2,5-6,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQUTMXTUGINRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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